4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid
Description
Historical Context of Pyrazole-Containing Compounds in Organic Synthesis
The history of pyrazole (B372694) chemistry dates back to the late 19th century, with its first synthesis credited to German chemist Hans von Pechmann in 1898, who prepared it from acetylene (B1199291) and diazomethane. However, it was Ludwig Knorr who, in 1883, gave the class of compounds its name. Knorr's synthesis of pyrazole derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines became a foundational method in heterocyclic chemistry.
Early research into pyrazole derivatives quickly unveiled their potential in practical applications. For instance, Antipyrine (Phenazone), a pyrazolone (B3327878) derivative, was one of the first synthetic analgesics and antipyretics to be widely used in medicine. This early success spurred further investigation into the pyrazole nucleus, revealing its remarkable versatility as a pharmacophore. Over the decades, pyrazole-containing compounds have been developed as anti-inflammatory, antimicrobial, and anticancer agents, solidifying the pyrazole scaffold as a "privileged structure" in drug discovery.
Significance of Benzoic Acid Scaffolds in Molecular Design
Benzoic acid, the simplest aromatic carboxylic acid, is a fundamental building block in organic synthesis and medicinal chemistry. ontosight.ai Its structural simplicity, combined with its electronic properties and ability to participate in hydrogen bonding and salt formation, makes it an attractive scaffold for molecular design. The carboxylic acid group can act as a key interaction point with biological targets, such as enzymes and receptors.
In the pharmaceutical industry, benzoic acid and its derivatives are utilized in a myriad of ways. They serve as preservatives in drug formulations due to their antimicrobial properties, act as key intermediates in the synthesis of a wide range of therapeutic agents, and are incorporated into the final drug structure to modulate pharmacokinetic and pharmacodynamic properties. fu-berlin.denih.gov The rigid benzene (B151609) ring provides a stable framework for the attachment of various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Rationale for Investigating the 4-methyl-3-(1H-pyrazol-1-yl)Benzoic Acid Framework
The rationale for investigating hybrid molecules like this compound lies in the principle of molecular hybridization. This strategy involves combining two or more pharmacophores with known biological activities to create a new molecule with potentially improved affinity, selectivity, and efficacy, or even a novel mechanism of action.
Overview of Research Paradigms Applied to Pyrazole-Benzoic Acid Systems
The investigation of pyrazole-benzoic acid systems typically follows a well-established research paradigm in medicinal chemistry. This process generally begins with the design and chemical synthesis of a library of related compounds to explore the structure-activity relationship.
Synthesis: The synthesis of these compounds often involves multi-step reaction sequences. A common approach is the condensation of a substituted hydrazine (B178648) with a β-dicarbonyl compound to form the pyrazole ring, followed by functional group manipulations to introduce or modify the benzoic acid moiety.
Biological Evaluation: Once synthesized, the compounds are subjected to a battery of biological assays to determine their activity. For pyrazole-benzoic acid derivatives, these often include:
Antimicrobial screening: Testing against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).
Anti-inflammatory assays: Evaluating the inhibition of enzymes like cyclooxygenase (COX) or the reduction of inflammatory markers in cellular models.
Anticancer activity: Screening against various cancer cell lines to assess cytotoxicity.
Computational Studies: In parallel with experimental work, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed. These in silico techniques help to predict the binding modes of the compounds with their biological targets, rationalize the observed biological activities, and guide the design of more potent and selective analogs.
Due to the limited publicly available research specifically on this compound, the following data tables present information on closely related pyrazole-benzoic acid derivatives to illustrate the typical findings in this area of research.
Physicochemical Properties of Representative Pyrazole-Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid | C₁₇H₁₂N₂O₃ | 292.29 | nih.gov |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | C₂₄H₂₁N₃O₂ | 383.45 | nih.gov |
| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | C₁₇H₁₁FN₂O₃ | 310.28 | N/A |
Biological Activity of Representative Pyrazole-Benzoic Acid Derivatives
| Compound Class | Activity Type | Key Findings | Reference |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Antibacterial | Potent activity against Gram-positive bacteria, with MIC values as low as 0.5 µg/mL. | nih.gov |
| Pyrazolylthiazole carboxylic acid derivatives | Anti-inflammatory & Antimicrobial | Excellent anti-inflammatory activity in rat paw edema model and good antimicrobial profile. | N/A |
| Pyrazole sulphonamide derivatives | Anti-inflammatory | Potent analgesic and anti-inflammatory activities, surpassing celecoxib (B62257) and indomethacin (B1671933) in some cases. | tandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-3-4-9(11(14)15)7-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLMCUHVMWSUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of Pyrazole Benzoic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering profound insights into the connectivity and chemical environment of individual atoms. For 4-methyl-3-(1H-pyrazol-1-yl)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete structural assignment.
The ¹H NMR spectrum of a pyrazole-benzoic acid derivative provides a wealth of information based on chemical shifts, signal multiplicities, and coupling constants. In the case of this compound, the spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the benzoic acid moiety, and the methyl group.
The protons of the pyrazole ring typically appear as distinct multiplets in the aromatic region of the spectrum. The H4' proton of the pyrazole ring is expected to be a triplet, coupled to the H3' and H5' protons. The H3' and H5' protons would likely appear as doublets of doublets.
The aromatic protons of the benzoic acid ring will also produce signals in the downfield region. Their specific chemical shifts and splitting patterns are influenced by the substitution pattern. For a related compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, the phenyl protons appear as doublets at 7.63 ppm and 6.8 ppm. researchgate.net The methyl group protons on the benzoic acid ring would present as a singlet, typically in the upfield region around 2.4 ppm. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| COOH | > 10.0 | Broad Singlet |
| Pyrazole H5' | 7.8 - 8.2 | Doublet of Doublets |
| Pyrazole H3' | 7.6 - 7.9 | Doublet of Doublets |
| Benzoic H2 | 7.9 - 8.1 | Doublet |
| Benzoic H6 | 7.7 - 7.9 | Doublet of Doublets |
| Benzoic H5 | 7.3 - 7.5 | Doublet |
| Pyrazole H4' | 6.4 - 6.6 | Triplet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region of the spectrum, typically between 165 and 175 ppm. The aromatic and pyrazole carbons will resonate in the range of 110-150 ppm. The carbon of the methyl group will appear at the most upfield region, generally between 20 and 25 ppm. For the related compound 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, the carboxylic carbon appears at 167.51 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 167 - 172 |
| Pyrazole C5' | 139 - 142 |
| Benzoic C4 | 138 - 141 |
| Benzoic C1 | 131 - 134 |
| Benzoic C3 | 130 - 133 |
| Pyrazole C3' | 129 - 132 |
| Benzoic C6 | 128 - 131 |
| Benzoic C2 | 126 - 129 |
| Benzoic C5 | 124 - 127 |
| Pyrazole C4' | 107 - 110 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are indispensable for establishing the definitive connectivity between protons and carbons.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on both the pyrazole and benzoic acid rings, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the singlet of the methyl protons would show a cross-peak to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This technique is vital for connecting the different fragments of the molecule. For example, it would show correlations between the pyrazole protons and the benzoic acid carbons, confirming the C-N bond between the two rings.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments.
The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the broad O-H stretching vibration of the carboxylic acid dimer, typically observed in the 2500-3300 cm⁻¹ range. The C=O stretching of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. For a similar pyrazole-containing benzoic acid derivative, this C=O stretch is observed at 1700 cm⁻¹. researchgate.net
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would give rise to a series of bands in the 1450-1600 cm⁻¹ region. For 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, these are seen at 1600 cm⁻¹ and 1550 cm⁻¹, respectively. researchgate.net
Table 3: Characteristic FTIR Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch (dimer) | 2500 - 3300 (broad) |
| Aromatic/Pyrazole | C-H Stretch | 3000 - 3100 |
| Methyl | C-H Stretch | 2850 - 2960 |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 |
| Aromatic/Pyrazole | C=C/C=N Stretch | 1450 - 1600 |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 |
Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong FTIR signals, non-polar or symmetric bonds often produce strong Raman signals. The aromatic ring vibrations, particularly the ring breathing modes, are often prominent in the Raman spectrum. For benzoic acid itself, strong Raman peaks are observed at 1003 cm⁻¹ and 1600 cm⁻¹, attributed to C=C aromatic ring stretching. The symmetric stretching of the pyrazole ring would also be expected to be Raman active. The C-H stretching vibrations of the methyl group and the aromatic rings would also be visible. The combination of FTIR and Raman spectroscopy allows for a more complete picture of the vibrational modes of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of pyrazole-benzoic acid systems, mass spectrometry provides crucial data for confirming the identity of synthesized compounds and for elucidating their fragmentation pathways.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like carboxylic acids without causing significant fragmentation of the molecular ion. In the analysis of pyrazole-benzoic acid derivatives, ESI-MS is typically used to determine the molecular weight of the compound. For instance, in the negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.
The fragmentation pattern of these molecules can be studied using tandem mass spectrometry (MS/MS). For a representative pyrazole-benzoic acid derivative, 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid , ESI-Quadrupole Time-of-Flight (QTOF) mass spectrometry in the negative ion mode reveals a precursor ion [M-H]⁻ at an m/z of 217.0619. massbank.eu Collision-induced dissociation (CID) of this precursor ion leads to a series of product ions that provide insights into the molecule's structure.
Table 1: ESI-MS/MS Fragmentation Data for 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid massbank.eu
| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Proposed Fragment |
|---|---|---|---|
| 217.0619 ([M-H]⁻) | 20 eV | 173.0720 | Loss of CO₂ |
| 92.0506 | Cleavage of the pyrazole ring |
Note: This data is for a structurally related compound and is presented here as a representative example of a pyrazole-benzoic acid system.
The fragmentation process often begins with the loss of the carboxylic acid group as CO₂, a common fragmentation pathway for benzoic acid derivatives. sci-hub.se Further fragmentation can involve the cleavage of the pyrazole ring, providing characteristic ions that help to confirm the presence of this heterocyclic moiety.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule and its fragments. This is a critical tool for confirming the identity of novel synthesized compounds. For pyrazole-benzoic acid derivatives, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For example, a study on various pyrazole derivatives utilized HRMS to confirm the elemental composition of the synthesized compounds. nih.gov By comparing the experimentally measured exact mass with the calculated mass, researchers can confirm that the correct product has been formed with a high degree of confidence.
Table 2: Representative HRMS Data for a Hypothetical Pyrazole-Benzoic Acid Derivative
| Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
|---|
The low mass error, typically below 5 ppm, provides strong evidence for the assigned elemental composition.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in pyrazole-benzoic acid systems.
Due to the lack of publicly available single-crystal X-ray diffraction data for this compound, the following sections will discuss the crystallographic features of a closely related compound, 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide , as a representative example of this class of molecules. researchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state structure of pyrazole-benzoic acid derivatives is largely influenced by a network of intermolecular interactions. In the crystal structure of 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide, the molecules are packed in a way that maximizes favorable intermolecular contacts. researchgate.net
Hydrogen bonds are a dominant feature in the crystal packing of these systems. In the representative sulfonamide, the amino group of the sulfonamide moiety acts as a hydrogen bond donor to a sulfonyl oxygen atom of an adjacent molecule and to a pyrazolyl nitrogen atom of another molecule. researchgate.net This network of hydrogen bonds links the molecules into layers. In a benzoic acid analogue, it is expected that the carboxylic acid groups would form strong hydrogen bonds, either as dimers or with other hydrogen bond acceptors in the molecule.
Table 3: Crystallographic Data for 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 28.2545 (8) |
| b (Å) | 11.9135 (4) |
| c (Å) | 9.3739 (3) |
| β (°) | 91.016 (3) |
| Volume (ų) | 3154.85 (17) |
Note: This data is for a structurally related sulfonamide and is presented here as a representative example.
Coordination Environment Analysis in Metal Complexes
Pyrazole and carboxylic acid moieties are both excellent coordinating groups for metal ions. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid can act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordination complexes. researchgate.net The specific coordination environment depends on the nature of the metal ion, the stoichiometry of the reaction, and the presence of other ligands.
In metal complexes involving pyrazole-benzoic acid ligands, coordination can occur in several ways:
Monodentate coordination: The ligand may coordinate to the metal center through either a pyrazole nitrogen or a carboxylate oxygen.
Bidentate chelation: The ligand can form a chelate ring by coordinating to the metal center through both a pyrazole nitrogen and a carboxylate oxygen.
Bridging coordination: The ligand can bridge two metal centers, with the pyrazole and carboxylate groups coordinating to different metal ions.
The analysis of the coordination environment involves determining the coordination number of the metal ion, the geometry of the coordination sphere (e.g., octahedral, tetrahedral), and the bond lengths and angles between the metal and the ligand donor atoms.
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. While no specific polymorphism studies on this compound have been reported, this phenomenon is common in organic molecules with flexible conformations and multiple hydrogen bonding sites.
Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. In the context of pyrazole-benzoic acid systems, co-crystals could be formed with other molecules to modify the physicochemical properties of the parent compound. For example, co-crystallization with other pharmaceutically active ingredients or excipients is a common strategy in drug development. The formation of co-crystals is driven by the same types of intermolecular interactions that govern the crystal packing of the pure compound, such as hydrogen bonding and π-π stacking.
Computational Chemistry Approaches to Understanding 4 Methyl 3 1h Pyrazol 1 Yl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the electronic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT study of 4-methyl-3-(1H-pyrazol-1-yl)benzoic acid would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. This process would yield important structural parameters such as bond lengths, bond angles, and dihedral angles. Such calculations are foundational for understanding the molecule's stability and intrinsic properties.
HOMO-LUMO Orbital Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comresearchgate.netresearchgate.net
From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated. These descriptors, including electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity and are used to predict how it will interact with other chemical species. irjweb.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net
A hypothetical data table for such an analysis would look like this:
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |
| HOMO-LUMO Energy Gap | ΔE | Data not available |
| Electronegativity | χ | Data not available |
| Chemical Hardness | η | Data not available |
| Chemical Softness | S | Data not available |
| Electrophilicity Index | ω | Data not available |
Currently, no published data exists for these parameters for this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net An MEP analysis of this compound would identify the electron-rich areas, likely around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole (B372694) ring, and electron-poor regions, likely around the acidic hydrogen of the carboxyl group.
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes and interactions with the environment.
Conformational Analysis and Flexibility Studies
Most molecules are not rigid structures and can adopt various shapes or conformations. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers between them. For this compound, a key area of flexibility would be the rotation around the single bond connecting the benzoic acid and pyrazole rings. A computational study could determine the dihedral angle corresponding to the most stable conformation and the rotational energy profile. researchgate.net This information is crucial for understanding how the molecule might bind to a biological target or self-assemble in the solid state.
Solvation Effects and Solvent Interactions
The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can explicitly model the interactions between a solute molecule and the surrounding solvent molecules. A simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonds with the carboxylic acid group, influence its conformation and properties. Understanding solvation is critical for predicting solubility and reactivity in solution.
In Silico Prediction of Molecular Properties Relevant to Chemical Behavior
Detailed in silico prediction of molecular properties for this compound is not available in existing research literature. Computational tools are frequently used to predict properties such as:
Molecular Weight: The sum of the atomic weights of all atoms in the molecule.
LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity, which influences its solubility and membrane permeability.
Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors, which affects a molecule's interaction with biological targets.
Molecular Refractivity: A measure of the total polarizability of a mole of a substance.
Without specific studies, a data table for these properties cannot be generated for this compound.
Advanced Modeling for Structure-Interaction Relationship Elucidation
There are no published studies detailing advanced modeling for the structure-interaction relationship of this compound. Such studies typically involve sophisticated computational techniques to understand how a molecule interacts with its biological targets or other molecules. Common methods include:
Molecular Docking: A method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding affinity and mode of action of a drug candidate with its protein target.
Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to calculate a wide range of molecular properties, including geometries, vibrational frequencies, and reaction energies.
Molecular Dynamics (MD) Simulations: A computational method for analyzing the physical movements of atoms and molecules. MD simulations allow for the study of the dynamic evolution of a system, providing insights into conformational changes and binding stability.
As no research has been found applying these models to this compound, no detailed findings or data tables can be presented.
Coordination Chemistry and Ligand Design Studies
Design Principles for Pyrazole-Benzoic Acid Ligands
The design of ligands like 4-methyl-3-(1H-pyrazol-1-yl)benzoic acid is crucial as the ligand's structure dictates the geometry and properties of the resulting metal complexes. researchgate.net The presence of both a nitrogen-containing heterocyclic ring (pyrazole) and a carboxylate group makes these types of molecules versatile building blocks in supramolecular chemistry. mdpi.com
The coordination versatility of pyrazole-carboxylic acid ligands is a key aspect of their design. researchgate.net They can adopt several coordination modes:
Monodentate: The ligand can bind to a metal center through a single atom, typically one of the nitrogen atoms of the pyrazole (B372694) ring or one of the oxygen atoms of the deprotonated carboxylate group.
Bidentate: The ligand can chelate a single metal ion, forming a ring structure. This often occurs through one pyrazole nitrogen and one carboxylate oxygen. This mode of coordination enhances the stability of the resulting complex.
Multidentate (Bridging): The ligand can bridge two or more metal centers. This can happen in several ways, for instance, with the pyrazole nitrogen coordinating to one metal and the carboxylate group coordinating to another, or with the carboxylate group itself bridging two metal ions in a syn-syn or syn-anti fashion. This bridging capability is fundamental to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.com
The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of any ancillary ligands. researchgate.net
Substituents on the pyrazole-benzoic acid backbone play a significant role in modulating the electronic and steric properties of the ligand, which in turn influences the structure of the metal complexes. tandfonline.comdntb.gov.ua In the case of this compound, the methyl group (-CH₃) at the 4-position of the benzoic ring has an electron-donating effect. This can increase the electron density on the aromatic ring and subtly influence the acidity of the carboxylic acid group and the basicity of the pyrazole nitrogen atoms.
Steric hindrance from substituents can also dictate the coordination geometry. While a methyl group is relatively small, bulkier substituents could favor the formation of certain isomers or prevent the formation of highly packed crystal structures. tandfonline.com The interplay of these electronic and steric effects is a key consideration in ligand design for achieving desired structural and functional outcomes in metal-organic materials.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole-carboxylate ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve reacting the ligand with a suitable metal salt in a sealed vessel at elevated temperatures. The choice of solvent can also play a role in the final structure of the complex.
Characterization of the resulting complexes is carried out using a variety of techniques:
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material.
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the complex and can confirm the coordination of the carboxylate group to the metal ion (e.g., by observing the shift in the C=O stretching frequency).
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the complexes.
Pyrazole-based ligands, including those with carboxylate functional groups, have been successfully used to synthesize complexes with a wide range of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netrepec.org The reaction of this compound with transition metal salts under appropriate conditions can lead to the formation of discrete polynuclear complexes or extended coordination polymers. The resulting structures are often influenced by the coordination preferences of the specific metal ion.
The coordination geometry around the metal center in these complexes is determined by the number of coordinating atoms and the nature of the ligands. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. researchgate.net For instance, a six-coordinate metal ion might be bound to two or three pyrazole-carboxylate ligands and potentially some solvent molecules, resulting in an octahedral geometry. The stereochemistry of the resulting complexes can be complex, with the potential for different isomers to form.
Below is a table showing representative coordination bond lengths for a related pyrazole-carboxylate metal complex, illustrating the typical distances between the metal center and the coordinating atoms of the ligand.
| Bond | Length (Å) |
| Metal-Oxygen (O) | ~2.0 - 2.2 |
| Metal-Nitrogen (N) | ~2.0 - 2.1 |
| Data is representative of typical bond lengths in transition metal complexes with pyrazole-carboxylate ligands. |
The magnetic properties of these complexes are of significant interest and are primarily determined by the number of unpaired d-electrons on the transition metal ion. uomustansiriyah.edu.iqyoutube.com Complexes with unpaired electrons are paramagnetic, meaning they are attracted to a magnetic field. The strength of this attraction is related to the magnetic moment of the complex, which can be determined experimentally using techniques like SQUID (Superconducting Quantum Interference Device) magnetometry.
The magnetic moment can provide insights into the electronic configuration and the coordination environment of the metal ion. gcnayanangal.com For many first-row transition metal complexes, the magnetic moment can be approximated by the "spin-only" formula:
μ_so = √[n(n+2)]
where 'n' is the number of unpaired electrons.
The table below shows the theoretical spin-only magnetic moments for different numbers of unpaired electrons.
| Number of Unpaired Electrons (n) | Electron Configuration (example) | Spin-Only Magnetic Moment (μ_so) in Bohr Magnetons (B.M.) |
| 1 | d¹, d⁹ (e.g., Cu²⁺) | 1.73 |
| 2 | d², d⁸ (e.g., Ni²⁺) | 2.83 |
| 3 | d³, d⁷ (e.g., Co²⁺) | 3.87 |
| 4 | d⁴, d⁶ (e.g., Fe²⁺) | 4.90 |
| 5 | d⁵ (e.g., Mn²⁺, Fe³⁺) | 5.92 |
In some cases, particularly in polynuclear complexes where metal ions are bridged by ligands, magnetic exchange interactions (either ferromagnetic or antiferromagnetic) can occur between the metal centers, leading to more complex magnetic behavior. researchgate.net
In-depth Analysis of this compound in Coordination and Supramolecular Chemistry
The requested article focusing on the coordination chemistry, supramolecular chemistry, and host-guest interactions of the specific chemical compound “this compound” cannot be generated. An extensive search of available scientific literature and chemical databases has revealed a significant lack of published research specifically detailing the use of this compound in the requested contexts.
While research exists for structurally related pyrazole-benzoic acid derivatives in the fields of coordination polymers and supramolecular chemistry, there is no specific data available for this compound itself. Providing information on analogous compounds would violate the strict requirement to focus solely on the specified molecule.
Therefore, without available research findings, data tables, and detailed studies on the self-assembly, network topology, and host-guest interactions of this compound, it is not possible to construct a scientifically accurate and informative article that adheres to the provided outline. Any attempt to do so would require speculation or the inclusion of irrelevant data, which would not meet the user's specific and strict instructions.
Structure Function Relationships in Pyrazole Benzoic Acid Derivatives: Chemical Perspectives
Impact of Structural Modifications on Chemical Reactivity
Electronic Effects of Substituents on Benzoic Acid Acidity
The acidity of a substituted benzoic acid is a direct measure of the electronic influence of its substituents. Electron-withdrawing groups (EWGs) tend to increase acidity by stabilizing the resulting carboxylate anion through inductive or resonance effects, while electron-donating groups (EDGs) decrease acidity by destabilizing the anion. libretexts.orgcutm.ac.in
In the case of 4-methyl-3-(1H-pyrazol-1-yl)benzoic acid, the primary substituents on the benzene (B151609) ring are the methyl group at the 4-position and the pyrazol-1-yl group at the 3-position.
Methyl Group: The methyl group is generally considered a weak electron-donating group through an inductive effect (+I). This effect increases electron density on the benzene ring, which slightly destabilizes the carboxylate anion and would be expected to decrease the acidity of the benzoic acid compared to the unsubstituted benzoic acid.
For comparison, the pKa of a related compound, 4-[1-[4-(aminosulfonyl)phenyl]-3-(difluoromethyl)-1H-pyrazol-5-yl]benzoic acid methyl ester, has a predicted pKa of 9.68, though this is for the sulfonamide proton and not the carboxylic acid. chem960.com Theoretical studies on substituted benzoic acids have shown a good correlation between calculated gas-phase acidities and the electronegativity of the substituents, highlighting the importance of inductive effects. nih.govresearchgate.net
Table 1: Predicted Electronic Effects of Substituents on the Acidity of Benzoic Acid Derivatives
| Substituent | Position | Electronic Effect | Expected Impact on Acidity |
|---|---|---|---|
| 4-Methyl | para | Electron-donating (+I) | Decrease |
Steric Hindrance and Conformational Preferences
The three-dimensional arrangement of atoms in this compound, particularly the relative orientation of the pyrazole (B372694) and benzoic acid rings, can significantly impact its chemical reactivity and ability to interact with other molecules. The presence of substituents ortho to the carboxyl group can lead to steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene ring. This "ortho effect" can disrupt resonance and affect acidity. rsc.org
In this compound, the pyrazole ring is in the meta position relative to the carboxyl group, so direct steric clash with the carboxyl group is minimal. However, the methyl group is in the para position. The dihedral angle between the pyrazole and benzene rings is a key conformational parameter. In a related crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and phenyl rings was found to be 76.06°. nih.gov This significant twist suggests that a planar conformation is not energetically favored, likely due to steric interactions between the hydrogen atoms on the two rings.
For this compound, a similar non-planar conformation is expected. This twisting can influence the extent of π-conjugation between the two aromatic systems, which in turn can affect the electronic properties and reactivity of the molecule. Conformational flexibility is a known source of polymorphism in benzoic acid derivatives, where different crystal packing arrangements can arise from different molecular conformations. rsc.org
Ligand-Receptor Interactions: Molecular Recognition and Binding
The biological activity of many pyrazole-benzoic acid derivatives stems from their ability to bind to specific protein targets. Understanding the principles of molecular recognition and the key interactions involved is crucial for the rational design of new therapeutic agents.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijper.orgmdpi.com These studies can provide valuable insights into the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy.
For pyrazole derivatives, docking studies have been instrumental in elucidating their interactions with various protein targets, including protein kinases. mdpi.com For instance, in the design of pyrazole-based inhibitors, docking can reveal key hydrogen bonding and hydrophobic interactions within the active site of an enzyme. ijper.orgmdpi.comnih.gov
While specific docking studies for this compound are not detailed in the provided search results, general principles from related pyrazole-containing compounds can be inferred. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, particularly with charged or polar amino acid residues in a binding pocket. The pyrazole ring, with its nitrogen atoms, can also act as a hydrogen bond acceptor or donor. The methyl group and the aromatic rings provide hydrophobic surfaces for van der Waals interactions.
Identification of Key Binding Motifs
The specific interactions that are critical for the binding of a ligand to its receptor are known as key binding motifs. For pyrazole-based inhibitors, several recurring motifs have been identified.
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring are frequently involved in hydrogen bonds with the backbone or side chains of amino acids in the active site of proteins. For example, in protein kinase inhibitors, the pyrazole nitrogen atoms can form hydrogen bonds with residues in the hinge region of the kinase. mdpi.com The carboxylic acid group of the benzoic acid moiety is also a prime candidate for forming strong hydrogen bonds.
π-π Stacking: The aromatic nature of both the pyrazole and benzene rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.
The combination of these interactions dictates the specificity and strength of the ligand-receptor complex. For example, in some pyrazole-based inhibitors, a face-to-face stacking interaction of the pyrazole ring with a tryptophan residue has been identified as a key interaction for tight binding.
Role of Fluorine Substitution in Modulating Molecular Behavior
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. acs.org Fluorine substitution can influence a molecule's lipophilicity, metabolic stability, and binding affinity. acs.orgnih.gov
In the context of pyrazole-benzoic acid derivatives, fluorination can have several predictable effects:
Electronic Effects: Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through the inductive effect (-I). Substituting a hydrogen atom with fluorine on either the pyrazole or benzoic acid ring would increase the acidity of the benzoic acid.
Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the metabolic stability and in vivo half-life of the compound.
Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and multipolar interactions (e.g., with carbonyl groups), which can enhance binding affinity to a protein target.
Numerous studies have demonstrated the beneficial effects of fluorine substitution in pyrazole-containing bioactive molecules. For example, fluorinated pyrazole derivatives have shown potent activity as androgen receptor antagonists and antibacterial agents. nih.govepa.gov The synthesis of fluorophenyl-substituted pyrazole derivatives has led to the discovery of potent and metabolically stable antibacterial compounds. nih.gov
Table 2: Predicted Effects of Fluorine Substitution on the Properties of this compound
| Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Acidity (pKa) | Increase | Strong electron-withdrawing inductive effect of fluorine. |
| Lipophilicity (logP) | Can increase or decrease | Dependent on the position and number of fluorine atoms. |
| Metabolic Stability | Increase | Strong C-F bond can block sites of metabolism. |
Design Strategies for Modulating Specific Molecular Interactions (e.g., enzyme binding mechanisms)
The strategic design of pyrazole-benzoic acid derivatives, including compounds structurally related to this compound, is pivotal for optimizing their interactions with biological targets, particularly enzymes. The core principle of these design strategies revolves around modifying the chemical structure to enhance binding affinity, selectivity, and ultimately, the desired biological effect. This is achieved by systematically altering substituents on the pyrazole and benzoic acid rings to exploit the specific topology and chemical environment of the enzyme's active site.
A key strategy involves the introduction of various functional groups to probe the enzyme's binding pockets. For instance, in the development of inhibitors for meprin α and β, the pyrazole scaffold was identified as a suitable starting point due to the high potency of the 3,5-diphenylpyrazole (B73989) structure. nih.gov Docking studies suggested that the aryl moieties of these compounds likely target the S1 and S1' pockets of the enzymes. nih.gov Subsequent modifications aimed to explore the structure-activity relationships (SAR) by introducing different substituents at positions 3 and 5 of the pyrazole ring to modulate inhibitory activity and selectivity. nih.gov
The introduction of acidic groups has been shown to be a particularly effective strategy for enhancing potency against certain enzymes. For example, the addition of carboxyphenyl residues to an N-phenyl pyrazole scaffold led to a threefold increase in the inhibition of meprin β. nih.gov This enhancement is attributed to the preference of acidic moieties at this position, potentially interacting with basic residues like arginine within the enzyme's active site. nih.gov
Lipophilicity of substituents on the aniline (B41778) moiety of pyrazole derivatives has also been found to significantly improve antibacterial activity. nih.gov This suggests that hydrophobic interactions play a crucial role in the binding of these compounds to their bacterial targets. Furthermore, the substitution pattern on the phenyl rings can dramatically influence activity. In the context of antibacterial pyrazole derivatives, the presence and position of fluorine atoms on a phenyl ring were explored to enhance biological activity and metabolic stability. acs.org
Computational analyses, including molecular docking and molecular dynamics simulations, are instrumental in elucidating the binding interactions of these derivatives with their target enzymes. researchgate.net These studies help to rationalize the observed SAR and guide the design of more potent and selective inhibitors. For example, in the development of dual EGFR/VEGFR-2 inhibitors, computational methods were used to understand how newly synthesized pyrazole derivatives bind to the active sites of these kinases. researchgate.net
The strategic modification of the pyrazole core and its substituents allows for the fine-tuning of molecular interactions. For instance, in the design of BRAFV600E inhibitors, a series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate (B1203000) derivatives were synthesized and evaluated. rsc.org A docking simulation revealed that the most potent compound could bind tightly to the active site of the BRAFV600E crystal structure. rsc.org Similarly, for cannabinoid receptor antagonists, specific structural features were identified as crucial for potent and selective activity, including a para-substituted phenyl ring at the 5-position of the pyrazole, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. elsevierpure.com
The following tables summarize the structure-activity relationships of various pyrazole derivatives, illustrating the impact of different substituents on their inhibitory activities against specific enzymes.
| Compound | Target Enzyme | Modification | Inhibitory Activity (IC50/Ki) |
|---|---|---|---|
| 3,5-diphenylpyrazole (7a) | Meprin α | Unsubstituted phenyl moieties | Low nanomolar range (Ki) |
| N-phenyl pyrazole with carboxyphenyl residues (21c, 21d) | Meprin β | Introduction of acidic carboxyphenyl groups | 3-fold increase in inhibition compared to N-phenyl pyrazole |
| Pyrazolone (B3327878) derivative (8d) | Inflammation (in-vivo) | Contains benzimidazole (B57391) and benztriazole moieties | 75% inhibition of inflammation |
| (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivative (10a) | BRAFV600E | Specific substitution pattern on phenyl rings | 0.11 µM (IC50) |
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies and Sustainable Synthesis
While classical methods for pyrazole (B372694) synthesis, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, are well-established, future research will likely focus on more advanced and sustainable approaches. nih.govmdpi.com The development of novel synthetic routes for 4-methyl-3-(1H-pyrazol-1-yl)benzoic acid and related structures is a key area of interest, emphasizing efficiency, regioselectivity, and environmental responsibility. nih.govmdpi.com
Emerging strategies include one-pot multicomponent processes, which offer the advantage of combining several reaction steps into a single operation, thereby reducing waste and increasing efficiency. mdpi.com Transition-metal-catalyzed and photoredox reactions are also gaining prominence, providing new pathways for forming the pyrazole ring with high precision and under mild conditions. nih.govmdpi.com A significant future direction is the adoption of green chemistry principles. This involves exploring syntheses in environmentally benign solvents like water or utilizing eco-friendly catalysts, such as nano-ZnO, which has been shown to be highly efficient for producing 1,3,5-substituted pyrazole derivatives. nih.govmdpi.com
| Methodology | Key Features | Potential Advantages for Sustainable Synthesis |
|---|---|---|
| Classical Cyclocondensation | Reaction of 1,3-dicarbonyls with hydrazines. mdpi.com | Well-established, versatile. |
| One-Pot Multicomponent Reactions | Combines multiple synthetic steps without isolating intermediates. mdpi.com | Reduces solvent waste, saves time and energy. |
| Transition-Metal Catalysis | Uses catalysts (e.g., copper) to achieve high regioselectivity. nih.gov | High yields, mild reaction conditions, high selectivity. |
| Green Catalysis (e.g., nano-ZnO) | Employs environmentally friendly catalysts. mdpi.com | Exceptional yields, recyclability of catalyst, reduced environmental impact. |
| Aqueous Synthesis | Utilizes water as the reaction solvent. nih.gov | Eliminates hazardous organic solvents, enhances safety. |
Advanced Spectroscopic Characterization Beyond Conventional Techniques
Standard characterization of pyrazole derivatives relies on techniques like NMR, IR spectroscopy, and mass spectrometry. mdpi.com However, future research will benefit from integrating these with advanced computational and spectroscopic methods to gain a more profound understanding of the molecule's structural and electronic properties.
A promising avenue is the synergy between experimental spectroscopy and Density Functional Theory (DFT) calculations. rsc.orgtandfonline.comresearchgate.net This approach allows for the prediction of spectral data (such as NMR chemical shifts and IR vibrational modes) which can then be correlated with experimental results, leading to a more accurate and detailed structural elucidation. rsc.orgtandfonline.com Furthermore, techniques like Raman spectroscopy, which is highly sensitive to the functional groups present in pyrazole derivatives, can provide complementary information to conventional IR spectroscopy. rsc.org X-ray diffraction studies, where applicable, will continue to be the gold standard for determining the precise three-dimensional molecular structure and intermolecular interactions in the solid state. tandfonline.com
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry and materials science. nih.govresearchgate.net For this compound, these computational tools offer a powerful approach to accelerate the discovery of new derivatives with tailored properties. ML models, such as random forests and neural networks, can be trained on existing data from pyrazole-containing compounds to predict the biological activities or material properties of novel, untested structures. mdpi.commdpi.comnih.gov
This predictive power enables in silico high-throughput screening of virtual compound libraries, saving significant time and resources compared to traditional experimental screening. nih.gov Furthermore, de novo design algorithms can generate entirely new molecular structures based on the pyrazole-benzoic acid scaffold, optimized for specific functions, such as enhanced binding affinity to a biological target or specific photophysical properties. nih.gov This data-driven approach can guide synthetic efforts, focusing laboratory work on candidates with the highest probability of success. mdpi.com
Exploration of New Coordination Architectures and Functional Materials
The bifunctional nature of this compound, with its pyrazole nitrogen atoms for coordination and a carboxylate group, makes it an ideal building block, or "linker," for constructing Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. rsc.orgnih.gov
Future research will focus on reacting this specific linker with various metal ions to create novel MOFs with unique topologies and pore environments. nih.gov The methyl group on the benzoic acid ring could influence the framework's structure and modulate the properties of the pores. Researchers will likely investigate the thermal stability and gas adsorption capabilities of these new materials, exploring their selectivity for gases like CO2 over N2, which is crucial for applications in carbon capture. rsc.orgmdpi.comnih.gov The pyrazole-isophthalate ligand system has already been used to create MOFs with the rare 3,6T22-topology, indicating that novel and complex architectures are achievable. mdpi.com
| Material Type | Key Structural Feature | Potential Application | Relevant Research Area |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Coordination of pyrazole and carboxylate groups to metal centers. rsc.org | Gas separation (e.g., C2H2/CO2, CO2/N2) and storage. rsc.orgnih.gov | Porous Materials, Catalysis |
| Luminescent Materials | Conjugated pyrazole-aromatic system. mdpi.com | Chemical sensors, organic light-emitting diodes (OLEDs). | Materials Science, Optoelectronics |
| Coordination Polymers | Formation of extended networks with metal ions. | Catalysis, molecular magnetism. | Inorganic Chemistry |
Development of Pyrazole-Benzoic Acid Scaffolds for Chemical Probes and Tools
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and approved drugs. nih.govmdpi.com Research has demonstrated that pyrazole-benzoic acid derivatives possess potent antibacterial properties, particularly against drug-resistant Gram-positive bacteria like Staphylococcus aureus. nih.govnih.govmdpi.comnih.gov
An emerging research avenue is the development of these scaffolds into chemical probes and tools to investigate biological systems. researchgate.net By strategically modifying the this compound core—for instance, by attaching a fluorescent reporter group or a photo-crosslinking moiety—researchers can create molecules capable of tracking biological processes or identifying the specific molecular targets of their antibacterial action. researchgate.net Such tools are invaluable for elucidating mechanisms of action and for validating new drug targets, thereby advancing the broader field of chemical biology and antibiotic development. nih.gov
Q & A
Q. What are the common synthetic routes for 4-methyl-3-(1H-pyrazol-1-yl)benzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyrazole moiety to a benzoic acid backbone. A two-step approach is recommended:
Methylation and functionalization : Introduce the methyl group at the 4-position of benzoic acid via Friedel-Crafts alkylation or directed ortho-metalation strategies.
Pyrazole coupling : Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) to attach the pyrazole ring at the 3-position. Optimize reaction conditions (e.g., Pd catalysts, ligand selection, solvent polarity) based on steric and electronic effects of substituents .
- Validation : Monitor reaction progress via TLC or LC-MS, and confirm regioselectivity using -NMR (e.g., pyrazole proton signals at δ 7.5–8.5 ppm) .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : - and -NMR identify proton environments (e.g., methyl group at δ 2.3–2.5 ppm, carboxylic acid proton at δ 12–13 ppm) and confirm aromatic substitution patterns.
- X-ray crystallography : Use SHELXL for small-molecule refinement. Prepare single crystals via slow evaporation (solvent: DMSO/EtOH). Analyze bond lengths (e.g., C–N pyrazole bonds ~1.33 Å) and torsion angles to confirm spatial arrangement .
- Mass spectrometry : High-resolution LC-MS or GC-MS (e.g., [M-H] at m/z 217.08) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in lattice parameters or thermal motion may arise from twinning or disorder. Mitigate by:
Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
Refinement strategies : In SHELXL, apply restraints for disordered regions (e.g., methyl/pyrazole groups) and validate with R < 5%. Cross-check with DFT-calculated geometries (e.g., Gaussian09) to identify outliers .
- Case study : For torsional mismatches, compare experimental vs. computed dihedral angles (e.g., pyrazole-benzoic acid plane deviation < 5°) .
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2). Parameterize the carboxylic acid group for hydrogen-bonding analysis.
- QSAR modeling : Train models on datasets of pyrazole-containing benzoic acids (e.g., IC values) using descriptors like logP, polar surface area, and H-bond acceptor count. Validate with leave-one-out cross-validation (R > 0.8) .
- ADMET prediction : SwissADME or pkCSM assesses bioavailability and toxicity (e.g., CYP450 inhibition risks) .
Q. How can LC-MS-based non-target screening identify metabolic pathways of this compound in biological systems?
- Methodological Answer :
Sample preparation : Incubate the compound with liver microsomes (e.g., human S9 fraction) and cofactors (NADPH). Quench reactions with cold acetonitrile.
LC-MS analysis : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in HO/MeCN). Detect metabolites via full-scan MS (m/z 100–1000) and data-dependent MS/MS.
Data processing : Employ patRoon or XCMS for peak alignment, isotopic pattern matching, and fragment annotation. Identify phase I/II metabolites (e.g., hydroxylation at the methyl group or glucuronidation of the carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
